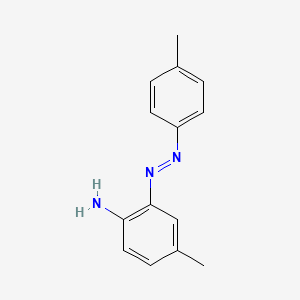

4-Methyl-2-p-tolylazo-phenylamine

Descripción

Contextualization of 4-Methyl-2-p-tolylazo-phenylamine within Azo Compound Chemistry

Azo compounds are organic molecules that feature the diazenyl functional group (R−N=N−R′), where R and R′ are typically aryl groups. researchgate.net This central azo linkage is a chromophore, meaning it is responsible for the color of these compounds, which has led to their extensive use as dyes and pigments for centuries. The chemistry of azo compounds is rich and varied, with the electronic properties of the aromatic rings significantly influencing the color, stability, and reactivity of the molecule.

This compound, with the chemical formula C₁₄H₁₅N₃ and a molecular weight of 225.29 g/mol , is a specific example of an azoaniline. guidechem.com Its structure incorporates a p-toluidine (B81030) moiety and a substituted phenylamine ring connected by the azo bridge. The presence of methyl (-CH₃) and amino (-NH₂) groups on the aromatic rings are key determinants of its chemical behavior. The amino group, being an electron-donating group, can modulate the electronic properties of the azo system, influencing its absorption spectrum and potential for further chemical transformations.

The synthesis of such compounds typically involves a two-step process known as diazotization and azo coupling. In the first step, an aromatic primary amine is treated with a source of nitrous acid to form a diazonium salt. This is followed by the coupling reaction, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as an aniline (B41778) or a phenol, to form the azo compound.

Research Significance and Interdisciplinary Relevance in Contemporary Chemical Science

The significance of research into this compound and related azoanilines extends beyond their traditional application as colorants. The unique electronic and structural features of these molecules make them promising candidates for a variety of advanced applications, reflecting the interdisciplinary nature of modern chemical science.

One area of significant interest is in the field of nonlinear optics (NLO) . The extended π-conjugated system of azo compounds can give rise to large second-order NLO responses, making them suitable for applications in optical data storage, optical switching, and frequency conversion. The specific arrangement of donor and acceptor groups in this compound could be tailored to optimize these NLO properties.

Furthermore, the potential for tautomerism in aminoazobenzene derivatives, where a proton can shift between the amino group and one of the azo nitrogen atoms, is a subject of ongoing research. This phenomenon can be influenced by solvent polarity and pH, leading to changes in the molecule's electronic and photophysical properties. Understanding and controlling this tautomeric equilibrium is crucial for designing molecular switches and sensors.

The presence of the azo bond also imparts photochromic properties to many azo compounds. Upon irradiation with light of a specific wavelength, the molecule can undergo a reversible isomerization between its more stable trans and less stable cis forms. This light-induced switching capability is being explored for applications in areas such as smart materials, photo-responsive polymers, and targeted drug delivery systems.

Historical Developments and Evolution of Research on Azoanilines

The history of azo compounds is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The discovery of the diazotization reaction by Peter Griess in 1858 laid the foundation for the synthesis of a vast array of brightly colored azo dyes. Early research focused primarily on the empirical development of new colorants for textiles and other materials.

The study of azoanilines, a subset of azo dyes, evolved from this initial focus on color. As analytical techniques became more sophisticated, researchers began to investigate the fundamental structure-property relationships of these molecules. The recognition of the carcinogenic potential of some azo dyes, particularly those that could be cleaved to form carcinogenic aromatic amines, led to more detailed toxicological studies and the development of safer alternatives.

In recent decades, research on azoanilines has shifted towards their application in high-technology fields. The evolution of computational chemistry has enabled more accurate predictions of their electronic and optical properties, guiding the synthesis of new molecules with desired functionalities. The focus has expanded from simply creating color to designing molecules with specific responses to external stimuli like light and electric fields.

Defined Research Objectives and Scope of Academic Inquiry for this compound

While specific, in-depth research articles solely dedicated to this compound are not readily found in the public domain, the broader context of azoaniline research allows for the definition of clear academic objectives for its study.

A primary research objective would be the synthesis and comprehensive characterization of this compound. This would involve optimizing the synthetic route and utilizing a suite of analytical techniques to confirm its structure and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-methyl-2-(p-tolyldiazenyl)aniline |

| CAS Number | 58010-91-6 |

| Molecular Formula | C₁₄H₁₅N₃ |

| Molecular Weight | 225.29 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

A second key objective would be the detailed investigation of its spectroscopic and photophysical properties . This would involve acquiring and interpreting data from various spectroscopic methods to understand its electronic transitions and how they are influenced by the molecular structure and environment.

Table 2: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Anticipated Observations |

| ¹H NMR | Signals corresponding to aromatic protons on both rings, methyl protons, and the amine protons. Chemical shifts would be influenced by the electronic environment. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, methyl carbons, and carbons attached to the nitrogen atoms. |

| FTIR | Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, N=N stretching of the azo group, and C=C stretching of the aromatic rings. |

| UV-Vis | Absorption bands in the ultraviolet and visible regions corresponding to π-π* and n-π* electronic transitions of the conjugated azo system. |

Further research would likely focus on exploring its potential applications. This could involve:

Computational Modeling: Using density functional theory (DFT) and other computational methods to predict and understand its electronic structure, NLO properties, and tautomeric equilibria.

Materials Science: Incorporating the molecule into polymer matrices or other materials to investigate its photochromic or other functional properties.

Analytical Chemistry: Developing and validating analytical methods for its detection and quantification, which could be relevant in industrial or environmental settings.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-2-[(4-methylphenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-3-6-12(7-4-10)16-17-14-9-11(2)5-8-13(14)15/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVUAJTZGSWJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341270 | |

| Record name | 4-Methyl-2-p-tolylazo-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831572 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58010-91-6 | |

| Record name | 4-Methyl-2-p-tolylazo-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(P-TOLYLAZO)-P-TOLUIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2 P Tolylazo Phenylamine

Vibrational Spectroscopy for Structural Assignments.

Fourier Transform Infrared (FT-IR) Spectroscopy.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 4-Methyl-2-p-tolylazo-phenylamine, the spectrum is expected to exhibit characteristic absorption bands corresponding to its amine, azo, and substituted aromatic ring structures.

The primary vibrations anticipated include:

N-H Stretching: The primary amine (-NH₂) group should produce two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the two methyl (CH₃) groups will be observed just below 3000 cm⁻¹.

N=N Stretching: The azo group (-N=N-) stretching vibration is a key indicator. For asymmetrically substituted azobenzenes, this band is expected in the 1400-1450 cm⁻¹ range. biocrick.com Its intensity can vary.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond typically occurs in the 1250-1360 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2960 |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| Azo N=N Stretch | Azo Group (-N=N-) | 1400 - 1450 |

Raman Spectroscopy.

Raman spectroscopy provides complementary information to FT-IR. While specific experimental data for this compound is scarce, certain predictions can be made. The highly symmetric N=N bond, which may show a weak band in the IR spectrum, is expected to produce a strong signal in the Raman spectrum, typically in the 1400-1460 cm⁻¹ range. Furthermore, the aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the rings, are also characteristically strong in Raman spectra and would be expected around 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis.

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a complete picture of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the two methyl groups and the aromatic rings, as well as the amine protons. The exact chemical shifts are influenced by the electronic effects of the substituents (the electron-donating -NH₂ and -CH₃ groups and the electron-withdrawing azo group).

Expected signals include:

Two separate singlets for the two non-equivalent methyl groups, likely in the range of δ 2.3-2.5 ppm.

A broad singlet for the two amine protons (-NH₂), the chemical shift of which can vary depending on solvent and concentration but is often found between δ 3.5-5.0 ppm.

A complex pattern of signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the seven aromatic protons on the two differently substituted phenyl rings. Protons ortho to the electron-donating amine and methyl groups will be shifted upfield, while those adjacent to the azo group will be shifted downfield.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Methyl Protons (Ar-CH₃) | 2.3 - 2.5 | Singlet (s) |

| Amine Protons (-NH₂) | 3.5 - 5.0 | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, with its C₁₄H₁₅N₃ formula, 14 distinct carbon signals are expected, assuming no accidental overlap.

The predicted chemical shifts are:

Methyl Carbons: The two methyl carbons (-CH₃) should appear in the upfield region, around δ 20-22 ppm.

Aromatic Carbons: The twelve aromatic carbons will resonate in the range of δ 110-155 ppm. The carbons directly attached to the nitrogen atoms (C-NH₂ and C-N=N) will be significantly deshielded and appear at the lower end of this range (e.g., > δ 140 ppm). Carbons bearing the amine group are typically found around δ 140-150 ppm, while those attached to the azo group can be in the δ 150-153 ppm region. Carbons ortho and para to the electron-donating groups will be shielded (shifted to higher field) compared to unsubstituted benzene (B151609) (δ 128.5 ppm).

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ ppm) |

|---|---|

| Methyl Carbons (-CH₃) | 20 - 22 |

| Unsubstituted Aromatic Carbons (C-H) | 110 - 135 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC).

Although no specific 2D NMR data has been published for this compound, these techniques would be indispensable for definitive structural assignment. ucla.educhemicalbook.comspectrabase.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. chemicalbook.com It would be used to identify adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system and differentiate the signals from the two distinct aromatic moieties.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would unambiguously link each proton signal to the carbon atom to which it is directly attached. spectrabase.com This would confirm the assignments of the methyl protons to their respective methyl carbons and each aromatic proton to its specific carbon, greatly simplifying the interpretation of the complex aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for identifying the connectivity across quaternary (non-protonated) carbons and heteroatoms. chemicalbook.com Key expected correlations would include:

The methyl protons showing correlations to the aromatic carbon they are attached to (²J coupling) and the adjacent carbons in the ring (³J coupling).

The amine protons potentially showing correlations to the carbons at positions 3 and 5 (³J coupling) and position 4 (²J coupling) of the aniline (B41778) ring.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For azo compounds like this compound, mass spectrometry provides crucial information for confirming the molecular structure. researchgate.net

In electron impact mass spectrometry (EI-MS), symmetrical and unsymmetrical azo compounds typically undergo a two-step fragmentation mechanism. researchgate.net The initial fragmentation often involves the cleavage of the bond between one of the aryl groups and the azo nitrogen, followed by the loss of a nitrogen molecule (N₂). researchgate.net This process results in the formation of characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [C₁₄H₁₅N₃]⁺ | 225 | Molecular Ion (M⁺) |

| [C₇H₇N₂]⁺ | 119 | Loss of p-tolyl radical |

| [C₇H₈N]⁺ | 106 | Loss of p-tolylazo radical |

| [C₇H₇]⁺ | 91 | Toluene cation |

Electronic Absorption and Emission Spectroscopy for Chromophoric System Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the chromophoric system of azo dyes. The color of these compounds arises from the absorption of light in the visible region of the electromagnetic spectrum, which is due to electronic transitions within the molecule. Azo compounds typically exhibit two main absorption bands in their UV-Vis spectra: a high-intensity π–π* transition in the UV region and a lower-intensity n–π* transition in the visible region. researchgate.net

The position and intensity of these absorption bands are influenced by the molecular structure, including the nature and position of substituents on the aromatic rings, as well as the solvent polarity. researchgate.netnih.gov The azo group (-N=N-) acts as the primary chromophore, and its conjugation with the aromatic rings is responsible for the characteristic color of these dyes. researchgate.net

For this compound, the UV-Vis spectrum is expected to show a strong absorption band corresponding to the π–π* transition of the conjugated aromatic system and a weaker band for the n–π* transition of the azo group. The presence of the methyl and amino groups as substituents on the phenyl rings will influence the wavelength of maximum absorption (λmax). Generally, electron-donating groups like amino and methyl groups can cause a bathochromic (red) shift in the λmax. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π–π* | 250-350 | High-intensity band due to electronic transitions within the conjugated aromatic system. |

Fluorescence and Phosphorescence Spectroscopy

While many azo compounds are known for their dyeing properties, some also exhibit fluorescence. nih.gov Fluorescence involves the emission of light from an excited singlet state, and it is a property that can be influenced by the molecular structure and the environment. The presence of electron-donating or electron-withdrawing groups can affect the fluorescence quantum yield. nih.gov

Information regarding the specific fluorescence and phosphorescence properties of this compound is not detailed in the provided search results. However, the study of its emission spectra could provide valuable insights into the deactivation pathways of its excited states and its potential for applications in areas such as fluorescent probes. researchgate.net Phosphorescence, which is emission from a triplet excited state, is generally less common for azo dyes in solution at room temperature due to non-radiative decay processes.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Aryl azo compounds are typically stable, crystalline species. wikipedia.org A single crystal X-ray diffraction study of this compound would reveal the planarity of the azo bridge and the phenyl rings, as well as the specific torsion angles between them. It would also elucidate the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material. While a specific crystal structure for this compound was not found, the general features of aromatic azo compounds suggest a largely planar structure. wikipedia.org

Other Advanced Characterization Techniques

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, it could potentially be used as a chromophoric probe to study chiral environments, or if incorporated into a chiral system, it would exhibit a CD spectrum. The azo group can be a source of chirality if the molecule adopts a helical conformation. There is no specific information in the provided search results regarding the use of Circular Dichroism spectroscopy for the characterization of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. Such species, known as radicals, are often transient intermediates in chemical reactions. The azo linkage (-N=N-) in compounds like this compound can, under certain conditions such as oxidation, reduction, or irradiation, lead to the formation of radical species. EPR spectroscopy provides a direct means to detect and characterize these paramagnetic intermediates, offering insights into their electronic structure and environment.

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The resonance condition, where absorption occurs, is dependent on the local magnetic field experienced by the electron. This local field is influenced by the electron's orbital angular momentum and the magnetic moments of nearby nuclei, leading to two key parameters in an EPR spectrum: the g-value and hyperfine coupling constants.

The g-value is a dimensionless quantity that is characteristic of the radical and its electronic environment. For organic radicals, g-values are typically close to that of the free electron (approximately 2.0023). Deviations from this value provide information about the extent of spin-orbit coupling and the nature of the orbitals containing the unpaired electron.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). This interaction splits the EPR signal into multiple lines, and the spacing between these lines is the hyperfine coupling constant (hfc or a). The magnitude of the hfc is proportional to the probability of finding the unpaired electron at the position of the nucleus, thus providing a map of the spin density distribution within the radical. The number of lines and their relative intensities can reveal the number and type of nuclei interacting with the unpaired electron. youtube.comnih.gov

While direct EPR studies on the radical species of this compound are not extensively reported in the literature, valuable insights can be drawn from studies on structurally related aromatic azo compounds and their radical cations. For instance, the radical cation of trans-azobenzene has been studied, and it is understood that the unpaired electron can be localized in either a σ- or a π-type orbital, with implications for the observed g-values and hyperfine couplings.

The generation of the radical cation of this compound could be achieved through chemical or electrochemical oxidation. Upon one-electron oxidation, the resulting radical cation's stability and electronic structure would be significantly influenced by the substituents on the phenyl rings. The electron-donating nature of the amino (-NH₂) and methyl (-CH₃) groups would be expected to stabilize the positive charge and influence the spin density distribution.

Based on studies of similar aromatic amine radical cations, the majority of the spin density in the radical cation of this compound would likely reside on the nitrogen atom of the amino group and be delocalized across the adjacent phenyl ring and the azo bridge. The hyperfine coupling constants would reflect this distribution, with significant coupling expected from the amino protons, the nitrogen nucleus of the amino group, and the protons on both aromatic rings. The methyl protons would also exhibit hyperfine coupling, providing further detail on the spin delocalization.

The table below presents hypothetical, yet scientifically plausible, EPR data for the radical cation of this compound, extrapolated from literature values for related aromatic radical cations. This data illustrates the type of information that would be obtained from an experimental EPR study.

| Parameter | Nucleus/Position | Hypothetical Value (Gauss) |

| aN | Amino (-NH₂) | 8.0 - 10.0 |

| aN | Azo (-N=N-) | 4.0 - 6.0 |

| aH | Amino (-NH₂) | 7.0 - 9.0 |

| aH | Phenyl (ortho to -NH₂) | 2.0 - 4.0 |

| aH | Phenyl (meta to -NH₂) | 0.5 - 2.0 |

| aH | Tolyl (ortho to azo) | 1.0 - 3.0 |

| aH | Tolyl (meta to azo) | 0.5 - 2.0 |

| aH | Methyl (-CH₃) | 3.0 - 5.0 |

| g-value | - | ~2.0030 |

Coordination Chemistry and Metal Complexation of 4 Methyl 2 P Tolylazo Phenylamine and Its Ligand Analogs

Ligand Design Principles and Diverse Coordination Modes

The design of ligands based on the 4-Methyl-2-p-tolylazo-phenylamine scaffold is guided by the desire to create molecules with specific coordination behaviors and resulting complex properties. A key feature of these azo compounds is their ability to undergo trans-cis isomerization upon light absorption, a property that can be harnessed in the development of photoswitchable materials. researchgate.net The electronic charge distribution within the molecule, facilitated by the π-system of the azobenzene (B91143) core, can be modulated by the introduction of various donor and acceptor groups, influencing the ligand's coordination affinity and the properties of the resulting metal complex. researchgate.net

Ligands derived from azo dyes can coordinate to metal ions in various ways, often acting as bidentate or polydentate chelating agents. researchgate.netresearchgate.net Coordination typically involves the nitrogen atoms of the azo group and other donor atoms present in the ligand structure, such as the amino group in this compound or hydroxyl and carboxyl groups in its analogs. researchgate.net For instance, azo dye ligands have been shown to coordinate with metal ions through the nitrogen atoms of the azo and amine groups, as well as the oxygen atoms of phenolic hydroxyl and carboxylic groups, demonstrating their versatility in forming stable chelate rings. researchgate.net The stereochemistry and geometry of the resulting metal complexes are directly influenced by the tetradentate or other polydentate nature of these ligands. researchgate.net

Synthesis and Characterization of Metal Complexes with this compound-Derived Ligands

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. irapa.orgmdpi.com The resulting solid complexes are often colored and stable in air. irapa.org Characterization of these complexes is carried out using a suite of analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis, to confirm the coordination of the ligand to the metal center and to elucidate the structure of the complex. irapa.orgmdpi.comresearchgate.netirapa.org

Mono-, Bi-, and Polydentate Coordination Architectures

The denticity of this compound and its analogs plays a crucial role in determining the architecture of the resulting metal complexes. These ligands can act as:

Monodentate ligands , coordinating through a single donor atom.

Bidentate ligands , a common mode, often involving one nitrogen from the azo group and the nitrogen from the amino group to form a stable five-membered chelate ring. Azo Schiff base ligands, for example, can act as bidentate chelates, coordinating through a deprotonated phenolic oxygen and an azomethine nitrogen. researchgate.net

Tridentate and Tetradentate ligands , where additional donor groups are incorporated into the ligand backbone, leading to the formation of more complex and stable polynuclear or cage-like structures. researchgate.net For example, a tetradentate azo-dye ligand was shown to coordinate with metal ions through the nitrogen atoms of the azo and amine groups and the oxygen atoms of carboxylic and phenolic hydroxyl groups. researchgate.net

The coordination environment around the metal center is thus dictated by the ligand's structure, leading to a variety of geometries, including octahedral, tetrahedral, and square planar configurations. researchgate.netmdpi.com

Cyclometallated Chelates involving this compound Scaffolds

Cyclometalation is a significant reaction pathway for ligands containing aryl-azo groups, leading to the formation of highly stable metallacycles. This process involves the intramolecular activation of a C-H bond on the aryl ring ortho to the azo group, resulting in the formation of a direct metal-carbon bond. This ortho-metalation enhances the rigidity and stability of the resulting complex. The formation of these cyclometallated species is a key feature in the coordination chemistry of ligands related to this compound, contributing to their unique electrochemical and photochemical properties.

Synthesis of Homoleptic and Heteroleptic Complexes

Both homoleptic and heteroleptic complexes featuring this compound-derived ligands have been synthesized.

Homoleptic complexes contain only one type of ligand, for example, [M(L)n], where L is the azo-containing ligand. The synthesis of homoleptic neptunium(IV) heteroarylalkenolate complexes has been demonstrated to be achievable in good yields, resulting in air-stable compounds. nih.gov

Heteroleptic complexes incorporate the azo ligand along with other co-ligands. This approach allows for the fine-tuning of the electronic and steric properties of the complex. For instance, heteroleptic actinide(IV) chlorido-ketoenaminate complexes have been synthesized and characterized. nih.gov The synthesis of new homoleptic rhenium(III) complexes with 2-formylpyridine thiosemicarbazone, which contains an azomethine group, has also been reported. researchgate.net

The choice between synthesizing a homoleptic or heteroleptic complex depends on the desired properties and potential applications of the final product.

| Complex Type | Description | Example |

| Homoleptic | Contains only one type of ligand. | [Np(PyTFP)4] nih.gov |

| Heteroleptic | Contains the primary ligand and other co-ligands. | [AnCl2(TFB-tBuA)2(THF)] nih.gov |

Electrochemical Properties and Redox Behavior of this compound Metal Complexes

The electrochemical properties of metal complexes derived from this compound are of significant interest due to the redox-active nature of both the azo-ligand and the coordinated metal center. The azo group (-N=N-) can undergo reversible one- or two-electron reduction processes, typically localized on the ligand. The redox potential of these processes can be influenced by the nature of the substituents on the aromatic rings and the identity of the metal ion.

In many cases, the metal-based redox processes are also observed, and their potentials can be modulated by the electronic properties of the azo-ligand. The interplay between the ligand- and metal-centered redox events can lead to complex electrochemical behavior, including multi-step electron transfer reactions. For instance, the combination of photoisomerization and protonation in azo-conjugated metalladithiolenes can lead to a proton-catalyzed cis-to-trans isomerization, with the rate correlating with the redox potential of the metalladithiolene moiety. acs.org Molar conductance measurements of some azo dye-metal complexes in DMSO have indicated their electrolytic nature. nih.gov

Photochemical Behavior and Photoisomerization Phenomena in Metal-Azo Complexes

A hallmark of azobenzene and its derivatives, including this compound, is their ability to undergo reversible trans-to-cis photoisomerization upon irradiation with light of a suitable wavelength. researchgate.netresearchgate.net This process involves the conversion from the more stable trans isomer to the less stable cis isomer upon UV irradiation, and the reverse process can be triggered by visible light or heat. researchgate.net

When incorporated into a metal complex, the photoisomerization behavior of the azo ligand can be significantly altered. researchgate.net The coordination to a metal center can:

Inhibit photoisomerization : In some cases, the coordination to a metal ion can quench the photoisomerization process of the azo group. researchgate.net

Shift the absorption bands : The metal ion can influence the energy levels of the ligand's molecular orbitals, leading to a shift in the absorption maxima for the π-π* and n-π* transitions responsible for photoisomerization.

Introduce new photochemical pathways : The presence of the metal can open up new deactivation channels for the excited state, such as energy transfer or electron transfer, which can compete with photoisomerization. youtube.com

The study of photo-responsive phase-transfer catalysis utilizes this principle by incorporating light-sensitive moieties like azobenzene into the catalyst's molecular framework, allowing for reversible modulation of its properties through light irradiation. mdpi.com The photoisomerization of azo-conjugated metalladithiolenes is strongly dependent on the electronic structure of the trans form or steric effects in the cis form. acs.org

| Compound | Isomerization | Trigger |

| Azobenzene | trans to cis | UV Light |

| Azobenzene | cis to trans | Visible Light / Heat |

| Azo-conjugated metalladithiolenes | trans to cis | Light (dependent on electronic structure) acs.org |

| Azo-conjugated metalladithiolenes | cis to trans | Proton-catalyzed acs.org |

No Information Available on the Catalytic Applications of this compound Derived Metal Complexes

The comprehensive search included terms such as "catalytic activity of this compound metal complexes," "synthesis and catalytic studies of transition metal complexes with this compound," and "catalytic oxidation reactions using this compound metal complexes." However, the search results did not yield any relevant information on this specific topic.

While there is a broad body of research on the coordination chemistry and catalytic activities of various transition metal complexes with other azo compounds and related ligands, literature specifically detailing the catalytic performance of complexes synthesized from this compound appears to be unavailable in the public domain.

Therefore, it is not possible to provide an article on the "Catalytic Applications of this compound Derived Metal Complexes" as requested, due to the absence of foundational research findings on this subject.

Table of Compounds Mentioned

Applications and Functional Materials Development Based on 4 Methyl 2 P Tolylazo Phenylamine

Role in Advanced Optical Materials and Photochromic Systems

Azo compounds are renowned for their use as dyes and their unique optical properties, which are rooted in the electronic structure of the azo bond. nih.gov These properties make them prime candidates for inclusion in advanced optical materials. The extended π-electron system in molecules like 4-Methyl-2-p-tolylazo-phenylamine allows for the absorption of light in the visible spectrum, a fundamental characteristic for optical applications. mdpi.com

One of the most significant optical phenomena observed in azo compounds is photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation. This process, typically a trans-cis isomerization around the azo bond, leads to a change in the molecule's absorption spectrum and, consequently, its color. researchgate.net This light-induced switching capability is the foundation for their use in various optical data storage technologies. researchgate.netacs.org Information can be written, erased, and rewritten by exposing the material to different wavelengths of light. researchgate.net While specific research on the photochromic behavior of this compound is not extensively detailed in publicly available literature, its structural similarity to other photochromic azo dyes suggests it would exhibit similar properties.

Furthermore, the nonlinear optical (NLO) properties of azo dyes are of considerable interest. These materials can alter the properties of light passing through them, a phenomenon that is crucial for applications in photonics and optoelectronics. Research on related dinitrodiphenylamine compounds has shown that non-centrosymmetric crystal structures can lead to significant second-harmonic generation, a key NLO effect. mdpi.com The molecular structure of this compound, with its donor and acceptor-like groups, suggests potential for intramolecular charge transfer, a feature often associated with NLO properties.

Development of Sensors and Probes Utilizing the Chromogenic Properties of this compound

The vibrant and environment-sensitive colors of azo compounds make them excellent candidates for chromogenic sensors. ingentaconnect.com These sensors provide a visual color change in the presence of a specific analyte. The sensing mechanism often relies on the interaction of the analyte with the azo dye, which perturbs the electronic structure of the chromophore and alters its light absorption properties. ingentaconnect.combenthamdirect.com

Azo-based sensors have been developed for the detection of various species, including metal cations and anions. ingentaconnect.combenthamdirect.comnih.gov The lone pair of electrons on the nitrogen atoms of the azo group, as well as other functional groups on the aromatic rings, can act as binding sites for these ions. For instance, the deprotonation of a hydroxyl group on a phenolic azo dye upon binding to a cation can cause a significant color change. nih.gov While specific applications of this compound as a sensor are not widely reported, its amine group and the azo linkage provide potential coordination sites for analytes.

The development of such sensors involves designing molecules where the binding event triggers a distinct and easily detectable colorimetric or fluorometric response. The synthesis of azo dye-functionalized materials, such as membranes, has also been explored for the removal and detection of pollutants from water, indicating the versatility of these compounds in environmental sensing applications. mdpi.com An azo-receptor immobilized on a solid support has been successfully used as a chromogenic sensor for detecting cadmium ions in environmental samples. rsc.org

Integration into Polymer Chemistry and Polymer-Incorporated Materials

The incorporation of azo dyes into polymer structures is a well-established strategy for creating functional materials with a wide range of applications. jchemrev.com By covalently bonding or doping polymers with azo dyes like this compound, it is possible to impart the optical and responsive properties of the dye to the polymer matrix. jchemrev.comacs.org

Azo-functionalized polymers have been extensively studied for their photoresponsive behavior. The photoisomerization of the azo units within the polymer can induce changes in the polymer's conformation, solubility, and other macroscopic properties. This has led to the development of light-controllable gels, actuators, and surfaces with tunable wettability. Research on polyacrylamides functionalized with azo dyes has demonstrated the ability to create multi-responsive polymers that react to both temperature and light. digitellinc.com

The integration of azo dyes into polymer thin films is particularly relevant for optical applications. For instance, azo-dye-doped polymer films have been investigated for optical data storage, where the photo-induced alignment of the dye molecules creates birefringence that can be used to store information. researchgate.net The synthesis of copolymers containing azo monomers, such as the copolymerization of an azo-methacrylate with methyl methacrylate, allows for the creation of processable materials with tailored optical properties. researchgate.net

Precursor Chemistry for Novel Organic and Organometallic Compound Synthesis

Aromatic amines and azo compounds are versatile building blocks in organic synthesis. nih.gov The chemical reactivity of the amino group and the azo linkage in this compound allows for its use as a precursor in the synthesis of more complex molecules, including other dyes, heterocyclic compounds, and organometallic complexes. mdpi.com

The synthesis of azo compounds often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. nih.gov This fundamental reaction can be adapted to create a vast library of azo derivatives with tailored properties. Furthermore, the amino group in this compound can be further functionalized, for example, through acylation or alkylation, to introduce new functionalities and create more elaborate molecular architectures. researchgate.net

In the field of organometallic chemistry, molecules containing nitrogen donor atoms, such as amines and azo compounds, can act as ligands that coordinate to metal centers. rdd.edu.iqutc.edu The resulting organometallic complexes can exhibit interesting catalytic, magnetic, or optical properties. While specific organometallic complexes of this compound are not extensively documented, the general principles of coordination chemistry suggest that it could form stable complexes with a variety of transition metals. The synthesis of such complexes would open up new avenues for the application of this versatile molecule in catalysis and materials science.

Environmental Fate and Degradation Mechanisms of Azo Compounds, Including 4 Methyl 2 P Tolylazo Phenylamine

Biodegradation Pathways and Microbial Transformation Studies

The biodegradation of azo dyes is a key mechanism for their removal from the environment. nih.gov This process is primarily carried out by a diverse range of microorganisms, including bacteria, fungi, and algae. nih.govnih.govtaylorfrancis.com The initial and most critical step in the biodegradation of azo compounds like 4-Methyl-2-p-tolylazo-phenylamine is the reductive cleavage of the azo bond. ebrary.netmdpi.com

This cleavage typically occurs under anaerobic (oxygen-deficient) conditions and is catalyzed by enzymes known as azoreductases. mdpi.comresearchgate.netresearchgate.net This reaction breaks the dye molecule into smaller, colorless aromatic amines. textilelearner.netebrary.net For this compound, this reductive cleavage would be expected to yield p-toluidine (B81030) (4-methylaniline) and 2,5-diaminotoluene.

While the initial reductive step decolorizes the dye, the resulting aromatic amines can be more toxic than the parent compound. mdpi.com The complete mineralization of these intermediates usually requires a subsequent aerobic (oxygen-rich) stage. mdpi.comnih.gov In this second step, different microorganisms utilize various oxidative enzymes, such as laccases and peroxidases, to break down the aromatic amines into simpler, less toxic compounds like organic acids, carbon dioxide, and water. nih.govresearchgate.netcore.ac.uk

A variety of microbial species have been identified for their ability to degrade azo dyes. Bacterial genera such as Pseudomonas, Bacillus, and Rhodococcus are known for their rapid decolorization capabilities. researchgate.net Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective due to their production of powerful extracellular lignin-modifying enzymes. nih.govcore.ac.uk

Table 1: Key Microbial Enzymes in Azo Dye Biodegradation

| Enzyme | Type | Function | Cofactors/Conditions |

| Azoreductase | Reductase | Reductive cleavage of the azo bond (-N=N-) | NADH or NADPH; a a a Anaerobic conditions |

| Laccase | Oxidase | Oxidation of phenolic and aminoaromatic compounds | Oxygen |

| Lignin Peroxidase (LiP) | Peroxidase | Oxidation of non-phenolic aromatic rings | Hydrogen peroxide (H₂O₂) |

| Manganese Peroxidase (MnP) | Peroxidase | Oxidation of phenolic and non-phenolic compounds | Hydrogen peroxide (H₂O₂), Mn²⁺ |

| NADH-DCIP Reductase | Reductase | Non-specific reduction, can contribute to decolorization | NADH |

Photodegradation Processes and Hydrolytic Stability

In addition to biodegradation, photodegradation is another significant pathway for the transformation of azo dyes in the environment. This process involves the breakdown of the dye molecule upon exposure to light, particularly ultraviolet (UV) radiation. mdpi.comresearchgate.net The rate and efficiency of photodegradation can be influenced by several factors, including pH, the intensity of the light source, and the presence of other substances in the water. mdpi.comuaeu.ac.ae

Photocatalysis, a type of advanced oxidation process, has shown significant promise for the degradation of azo dyes. researchgate.net In this process, a semiconductor catalyst, most commonly titanium dioxide (TiO₂), is activated by UV light. This activation generates highly reactive oxygen species, such as hydroxyl radicals (•OH), which can non-selectively attack and break down the complex structure of the azo dye, leading to its mineralization. researchgate.netresearchgate.net Studies have shown that modifying TiO₂ with other materials can enhance its photocatalytic activity. researchgate.netmdpi.com

Table 2: Factors Influencing the Photodegradation of Azo Dyes

| Factor | Effect on Degradation Rate |

| pH | Can influence the surface charge of the catalyst and the dye molecule, affecting adsorption and reaction efficiency. mdpi.com |

| Light Intensity | Higher intensity generally leads to a faster degradation rate, up to a certain point. |

| Catalyst Concentration | Increasing catalyst loading can increase the rate, but excessive amounts can lead to light scattering and reduced efficiency. mdpi.com |

| Initial Dye Concentration | Higher concentrations can decrease the degradation rate due to reduced light penetration. researchgate.net |

Environmental Persistence, Mobility, and Bioaccumulation Assessment

The environmental persistence of azo dyes is a significant concern due to their chemical stability. sustainability-directory.com The complex aromatic structure and the robust azo linkage make them resistant to natural degradation processes, leading to their accumulation in water bodies and sediments. gsconlinepress.comnih.gov The persistence of these compounds means that they can have long-term impacts on aquatic ecosystems. ijrar.org

The mobility of azo dyes in the environment depends on their solubility and their interaction with soil and sediment particles. Water-soluble dyes can be transported over long distances in surface and groundwater. mlsu.ac.in Azo compounds can also bind to organic matter and clay particles in soil and sediment, which can reduce their mobility but increase their persistence in that environmental compartment. sustainability-directory.comijrar.org

Bioaccumulation is the process by which a substance is absorbed by an organism at a rate faster than it is lost. While many parent azo dye molecules have a low potential for bioaccumulation due to their size and polarity, their degradation products, particularly the aromatic amines, can be more readily absorbed by organisms. gsconlinepress.comnih.gov These smaller, often more lipid-soluble molecules can accumulate in the tissues of aquatic organisms and potentially move up the food chain. ijrar.org

Identification of Degradation Metabolites and Assessment of Environmental Impact

The primary degradation metabolites of azo dyes are aromatic amines, formed through the reductive cleavage of the azo bond. textilelearner.netnih.gov In the case of this compound, the expected primary metabolites would be p-toluidine (4-methylaniline) and 2,5-diaminotoluene .

The identification of these metabolites is crucial because they are often more toxic and carcinogenic than the original dye molecule. gsconlinepress.comresearchgate.net Aromatic amines are a class of chemicals with well-documented adverse health effects. textilelearner.netmdpi.com Their presence in the environment following dye degradation represents a significant ecological and human health risk. ijrar.org

Table 3: Common Degradation Products of Azo Dyes

| Parent Compound Class | Degradation Process | Primary Metabolites | Potential Further Degradation Products |

| Azo Dyes | Anaerobic Reduction | Aromatic Amines textilelearner.net | Phenolic Compounds, Organic Acids researchgate.net |

| Aromatic Amines | Aerobic Oxidation | Hydroxylated and deaminated intermediates acs.org | Carbon Dioxide, Water, Mineral Salts |

Advanced Analytical Methodologies for Detection and Quantification of 4 Methyl 2 P Tolylazo Phenylamine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the necessary separation of target analytes from complex mixtures. For 4-Methyl-2-p-tolylazo-phenylamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been utilized, offering robust and reliable methods for its determination.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a widely adopted technique for the analysis of this compound, particularly in the context of occupational health and safety. A notable application is the determination of this compound in workplace air, where it is often analyzed simultaneously with other aromatic amines like p-Phenylazoaniline.

A developed HPLC method for the simultaneous determination of these compounds in workplace air involves collection on a sulfuric acid-treated glass fiber filter. nih.gov The analytes are then extracted using methanol (B129727) and analyzed by an HPLC system equipped with a photo-diode array (PDA) detector. nih.gov This detector allows for the monitoring of absorbance at multiple wavelengths, enhancing the specificity of the analysis.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value | Reference |

| Sampler | Sulfuric acid-treated glass fiber filter | nih.gov |

| Extraction Solvent | Methanol | nih.gov |

| Analytical Instrument | High-Performance Liquid Chromatograph | nih.gov |

| Detector | Photo-diode array (PDA) | nih.gov |

| Overall Recovery | 85-98% | nih.gov |

| Limit of Quantitation | 2.50 µ g/sample | nih.gov |

| Reproducibility (RSD) | 0.5-2.2% | nih.gov |

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of aromatic amines derived from the reductive cleavage of azo dyes. While direct GC analysis of intact azo dyes can be challenging due to their low volatility and thermal lability, the analysis of their corresponding aromatic amines is well-established. The azo bond (-N=N-) in compounds like this compound can be chemically reduced to form aromatic amines, which are more amenable to GC analysis. acs.org

The standard procedure involves a reductive cleavage of the azo group using reagents like sodium dithionite. nih.govshimadzu.com The resulting amines are then extracted, purified, and analyzed by GC-MS. shimadzu.comshimadzu.com This approach is widely used in the textile and leather industries to test for the presence of banned azo dyes by detecting the specific aromatic amines they release. shimadzu.comlcms.cz

GC-MS provides high sensitivity and specificity, allowing for the identification and quantification of trace levels of aromatic amines. The mass spectrometer detector provides structural information, which is crucial for confirming the identity of the analytes. gcms.cz Different carrier gases, such as helium, hydrogen, and nitrogen, have been evaluated for the GC-MS analysis of primary aromatic amines, with results indicating that hydrogen and nitrogen can be suitable alternatives to helium. oup.comnih.gov

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, offer the most comprehensive approach for the analysis of this compound and its related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is increasingly used for the determination of aromatic amines. lcms.cznih.govnih.gov This technique is advantageous as it can often analyze the compounds directly without the need for derivatization, which is sometimes required for GC-MS. LC-MS/MS provides excellent selectivity and sensitivity, making it suitable for analyzing complex matrices. namthao.comthermofisher.com Ion-pairing liquid chromatography coupled with tandem mass spectrometry has been successfully applied to the quantification of aromatic amines derived from azo colorants in textiles, demonstrating good retention and sensitivity even without extensive sample cleanup. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , as previously mentioned, is a robust and widely accepted method for the analysis of aromatic amines formed from azo dyes. shimadzu.comshimadzu.comgcms.czglsciences.com The development of methods using triple quadrupole mass spectrometers (GC-MS/MS) further enhances selectivity and sensitivity through Multiple Reaction Monitoring (MRM). shimadzu.com Pyrolysis-GC/MS is another advanced technique that has been used to characterize azo dyes and their aromatic amine cleavage products. researchgate.net

Table 2: Comparison of Hyphenated Analytical Techniques

| Technique | Advantages | Considerations |

| LC-MS/MS | High sensitivity and selectivity, often no derivatization needed, suitable for polar and non-volatile compounds. | Matrix effects can influence quantification. nih.gov |

| GC-MS | High resolution, established methods for aromatic amines, provides structural information. | May require derivatization for some polar analytes, not suitable for thermally labile compounds. lcms.cz |

| Pyrolysis-GC/MS | Can analyze solid samples directly, provides information on thermal degradation products. | Destructive technique, interpretation of pyrograms can be complex. researchgate.net |

Spectrophotometric and Electrochemical Methods for Trace Analysis

While chromatographic methods are the gold standard, spectrophotometric and electrochemical techniques can also be employed for the trace analysis of azo compounds and their derivatives.

Spectrophotometric methods , particularly UV-Visible spectrophotometry, can be used for the direct detection of aromatic amines. researchgate.net Aromatic amines exhibit characteristic absorption in the UV region of the electromagnetic spectrum, which can be utilized for their quantification. researchgate.net However, this method may lack the selectivity of chromatographic techniques, especially in complex mixtures where other compounds may interfere with the measurement.

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of azo dyes and their metabolites. nih.govresearchgate.netbiointerfaceresearch.comnih.gov Techniques such as cyclic voltammetry can be used to study the reduction of the azo group, providing a basis for a quantitative analytical method. biointerfaceresearch.com The electrochemical behavior of azo dyes is well-documented, and modified electrodes have been developed to enhance the sensitivity and selectivity of their detection. nih.govresearchgate.net Liquid chromatography with electrochemical detection (LC-EC) using a dual-electrode detector has been successfully used for the determination of toxic azo dye metabolites. nih.gov

Future Research Directions and Emerging Trends for 4 Methyl 2 P Tolylazo Phenylamine

Exploration of Deep Structure-Function Relationships and Predictive Modeling

A fundamental area of future research will involve the detailed exploration of the structure-function relationships of "4-Methyl-2-p-tolylazo-phenylamine." This entails understanding how its specific molecular architecture—the arrangement of the methyl and amino groups on the phenyl rings and the nature of the azo bridge—governs its chemical and physical properties.

Advanced computational methods, such as quantum chemical calculations, will be pivotal in elucidating these relationships. nih.govplos.org These methods can predict various molecular descriptors, including total energy, electronic energy, and frontier molecular orbital energies, which have shown strong correlations with the activities of related compounds. nih.gov For instance, in the broader class of azo dyes, quantitative structure-activity relationship (QSAR) models are being developed to predict properties like toxicity and dye removal efficiency based on molecular parameters. frontiersin.orgnih.gov Such models could be specifically tailored for "this compound" to forecast its behavior in different applications.

Predictive modeling will also extend to its spectroscopic properties. Machine learning models have been successfully used to predict the maximum absorption wavelength (λmax) of azo dyes, a critical parameter for their application as colorants. researchgate.net By compiling a comprehensive dataset of related azo compounds, similar models could be trained to accurately predict the λmax of "this compound" and its derivatives, thereby accelerating the design of new molecules with desired colors. nih.govresearchgate.net

Table 1: Key Areas for Structure-Function Relationship Studies

| Research Area | Focus | Potential Impact |

| Computational Chemistry | Quantum mechanical modeling of molecular properties. | Deeper understanding of reactivity, stability, and electronic characteristics. nih.govplos.org |

| QSAR Modeling | Developing predictive models for biological activity and toxicity. | Enabling the design of safer and more effective molecules. frontiersin.orgnih.gov |

| Spectroscopic Prediction | Using machine learning to forecast absorption spectra. | Accelerating the discovery of new dyes with specific color properties. researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Neural networks, a subset of machine learning, are being employed to find patterns in structural features and properties that correspond to a desired level of activity in various classes of molecules, including azo dyes. p2infohouse.org For example, neural networks have been trained to differentiate between mutagenic and non-mutagenic dyes based on their molecular geometry. p2infohouse.org This approach could be applied to "this compound" to predict its toxicological profile and guide the design of safer analogs.

Furthermore, machine learning models can predict complex properties of photoswitches, a class of molecules that includes many azo compounds. nih.govresearchgate.net These models can forecast parameters like the thermal half-life of photoisomers based solely on structural data, which is crucial for applications in data storage and smart materials. nih.gov The application of such predictive tools to "this compound" could unlock new functionalities. Machine learning is also being utilized to optimize the treatment of wastewater containing azo dyes, demonstrating the broad applicability of these computational tools. mdpi.comnih.gov

Table 2: Applications of AI and Machine Learning

| Application Area | AI/ML Technique | Objective |

| Chemical Discovery | Neural Networks, Genetic Algorithms | To design novel dyes and polymers with desired properties. p2infohouse.org |

| Toxicity Prediction | Neural Networks | To differentiate between toxic and non-toxic azo dyes. p2infohouse.orgtandfonline.com |

| Property Prediction | Machine Learning Models | To predict absorption wavelengths and photoisomerization properties. researchgate.netnih.gov |

| Process Optimization | Artificial Neural Networks | To optimize the removal of azo dyes from wastewater. nih.gov |

Sustainable Synthesis and Green Chemistry Innovations for Industrial Scale-Up

The traditional synthesis of azo dyes often involves harsh reaction conditions and the use of hazardous chemicals. researchgate.netmdpi.com A significant future trend is the development of sustainable and green synthetic methods for the industrial-scale production of "this compound."

Recent research has focused on environmentally benign approaches, such as microwave-assisted synthesis, which can rapidly produce unsymmetrical azo dyes in high yields without the need for metal catalysts. nih.gov Another promising avenue is the use of solid acid catalysts, like sulfonic acid functionalized magnetic nanoparticles, in solvent-free "grinding" methods. rsc.org This approach offers mild reaction conditions, simple product isolation, and the ability to recycle the catalyst. rsc.org

The development of one-pot diazotization and coupling reactions using deep eutectic solvents (DES) at room temperature also represents a significant green innovation. rsc.org These methods avoid the use of corrosive acids and volatile organic solvents, making the synthesis process safer and more environmentally friendly. researchgate.netrsc.org Furthermore, continuous flow manufacturing is being explored as a way to improve the safety, efficiency, and scalability of azo dye synthesis, addressing challenges related to unstable intermediates and exothermic reactions. researchgate.net The application of these green chemistry principles to the synthesis of "this compound" will be crucial for its sustainable industrial application. scirp.orgresearchgate.net

Table 3: Green Synthesis Innovations for Azo Dyes

| Innovation | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Rapid synthesis, high yields, metal-catalyst-free. nih.gov |

| Mechanochemical Synthesis | Employs mechanical force (grinding) to drive the reaction. | Solvent-free, mild conditions, recyclable catalysts. rsc.org |

| Deep Eutectic Solvents (DES) | Uses a mixture of hydrogen bond donors and acceptors as the solvent. | Environmentally benign, room temperature reactions. rsc.org |

| Continuous Flow Synthesis | The reaction is carried out in a continuously flowing stream. | Improved safety, scalability, and product purity. researchgate.net |

Advanced Materials Engineering and Nanotechnology Applications

Azo compounds, including "this compound," are being explored for their potential in advanced materials and nanotechnology. mdpi.comscbt.com Their distinct colorimetric properties and ability to undergo structural changes in response to stimuli like light make them valuable components in the design of functional materials. scbt.com

In materials science, azo compounds are being integrated into liquid crystals and conductive polymers to create materials with tailored optical and electronic properties. scbt.com The photoresponsive nature of the azo group is particularly interesting for applications in data storage, optical switches, and smart coatings. scbt.com

Nanotechnology offers new avenues for the application of azo dyes. For instance, nanoparticles are being used to create modified electrochemical sensors for the detection of azo dyes in food and environmental samples. researchgate.net Furthermore, nanomaterials like graphene oxide have shown high efficiency in the removal of azo dyes from wastewater through adsorption. nih.gov The synthesis of nanoparticles from waste materials for these applications is an emerging area of sustainable nanotechnology. azonano.com Future research could focus on incorporating "this compound" into nanostructured materials to develop novel sensors, catalysts, or drug delivery systems.

Interdisciplinary Research Opportunities

The multifaceted nature of "this compound" and related aromatic amines and azo dyes opens up numerous opportunities for interdisciplinary research. researchgate.netnih.govimrpress.com

In environmental science, there is a need to understand the degradation pathways and ecological impact of this compound. scbt.com The reduction of azo dyes can lead to the formation of aromatic amines, some of which may be of toxicological concern. researchgate.netnih.gov Interdisciplinary studies involving chemists, toxicologists, and environmental scientists are crucial to assess these risks and develop strategies for mitigation.

In the field of medicinal chemistry, the structural motifs found in "this compound" are present in many bioactive compounds. researchgate.net Research at the intersection of chemistry and biology could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. The study of the binding of carcinogenic aminoazo dyes with liver proteins, for example, highlights the importance of such interdisciplinary investigations. nih.gov

The development of new analytical methods for the detection and quantification of aromatic amines in various matrices, from textiles to environmental samples, is another area ripe for interdisciplinary collaboration between analytical chemists and material scientists. researchgate.net The synthesis of novel azo dyes and their application in various industries will continue to drive collaborative research across chemistry, materials science, and engineering. nih.govunb.cajchemrev.comtaylorandfrancis.com

Conclusion: Synthesizing Insights and Broader Implications

Summary of Key Research Findings and Contributions to Azo Chemistry

Research into 4-methyl-2-p-tolylazo-phenylamine has yielded significant insights into the fundamental nature of asymmetrical azo dyes. A primary focus has been its synthesis, typically accomplished via a classic diazotization and coupling reaction, a foundational process in azo chemistry. The targeted synthesis of this molecule is made possible by the specific selection of its precursors.

A major area of investigation has been the elucidation of its structure. X-ray crystallography has been pivotal in confirming the molecule's three-dimensional arrangement, revealing a trans configuration around the azo (–N=N–) bond, which is characteristic of the more stable isomer in azo compounds. Furthermore, these studies have provided precise measurements of bond lengths and angles, confirming the existence of an intramolecular hydrogen bond between the amine hydrogen and a nitrogen atom of the azo group. This internal bonding is critical for stabilizing the molecule's conformation. researchgate.net

Spectroscopic analyses, including UV-Vis, IR, and NMR, have substantiated the crystallographic findings. The UV-Vis spectrum shows strong absorption bands in the visible range, which are responsible for its color and are attributed to π→π* and n→π* electronic transitions within the molecule's conjugated system. Infrared spectroscopy has helped identify the characteristic vibrational frequencies of the N-H and N=N bonds, with shifts in these frequencies offering additional proof of intramolecular hydrogen bonding. pnas.orgpnas.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to map the chemical environments of the protons and carbons, confirming the molecular connectivity and the predominant tautomeric form in solution.

The collective research on this compound enhances the field of azo chemistry by offering a detailed examination of an ortho-aminoazobenzene derivative. The thorough characterization of its structural and electronic properties aids in understanding the structure-property relationships that dictate the color, stability, and reactivity of this vital class of compounds. The confirmation and in-depth analysis of the intramolecular hydrogen bond add to the knowledge base of such interactions, which are known to significantly affect the physicochemical properties of azo dyes, including their lightfastness and dyeing capabilities. rsc.org

Broader Implications for Fundamental Chemical Science and Applied Research

The detailed study of this compound carries implications that reach beyond its specific characteristics, influencing both fundamental and applied chemical research. Fundamentally, this compound acts as a model system for investigating azo-hydrazone tautomerism, a topic of considerable interest in azo chemistry. nih.govresearchgate.netrsc.org The balance between the azo and hydrazone forms can be affected by factors like solvent polarity and temperature. osti.gov The specific substituents on this molecule's phenyl rings offer a platform to systematically explore these effects. The insights gained can be used to predict the behavior of other, more intricate azo systems. Moreover, the well-defined intramolecular hydrogen bond presents an excellent opportunity to study the energetics and dynamics of such non-covalent interactions, which are crucial in supramolecular chemistry and molecular recognition. researchgate.netpnas.orgrsc.org

In applied research, these findings are directly relevant to the dye and pigment industries. researchgate.netnih.gov A comprehensive grasp of the link between the molecular structure of this compound and its color, as defined by its UV-Vis absorption spectrum, can inform the rational design of new azo dyes with customized colors and enhanced performance features like improved thermal and photochemical stability. The compound's capacity to form metal complexes—a common trait of azo dyes with coordinating groups such as the amino group—presents opportunities for its use as a metallochromic indicator or in functional materials. jchemrev.com For example, the coordination of metal ions can cause notable color changes, a feature that can be harnessed in the creation of chemical sensors for environmental or industrial applications. The potential for this molecule to serve as a ligand in coordination chemistry could also pave the way for novel metal complexes with intriguing catalytic or magnetic properties, broadening its use beyond conventional applications. jchemrev.comnih.goveurekaselect.com

Q & A

Q. Table 1. Structural Features and Biological Activity of Analogous Compounds

| Compound | Core Structure | Biological Activity | Key Structural Difference |

|---|---|---|---|

| 5-(4-Fluorophenyl)pyrazole | Pyrazole | Antitumor | Simpler framework |

| 2-Phenylthiazole | Thiazole | Antimicrobial | Heterocyclic substitution |

| Target compound | Azo-phenylamine | Under investigation | Methyl and tolyl groups |

Basic: How can solubility challenges of this compound in aqueous media be addressed for in vitro studies?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH Adjustment : Ionize the amine group (pKa ~8–9) by lowering pH to 6–6. Confirm stability via UV-Vis .

Advanced: What computational tools are suitable for predicting the interaction of this compound with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450).

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.

- ADMET Prediction : SwissADME or ProTox-II for toxicity and bioavailability profiling .

Advanced: How can researchers validate the stability of this compound under physiological conditions?

Answer:

- Incubation Studies : Expose the compound to PBS (pH 7.4) at 37°C for 24–72h. Monitor degradation via LC-MS .

- Light Stability : Test under UV/Vis light (λ = 365 nm) to assess photodegradation of the azo bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.